Ensitrelvir

Vue d'ensemble

Description

Ensitrelvir, sold under the brand name Xocova, is an antiviral medication used as a treatment for COVID-19 . It was developed by Shionogi in partnership with Hokkaido University and acts as an orally active 3C-like protease inhibitor . The most common adverse events include transient decreases in high-density lipoprotein and increases in blood triglycerides .

Synthesis Analysis

The synthesis of Ensitrelvir involves a two-stage one-pot strategy for the key triazone-triazole intermediate . The process involves sequential cyclization and alkylation reactions . Chloromethyl triazole is synthesized through a one-pot tandem process from commercially available chloroacetamide . The key triazone-triazole intermediate is then obtained in a second one-pot process by N-alkylation with triazone followed by highly selective N1-methylation with iodomethane .Molecular Structure Analysis

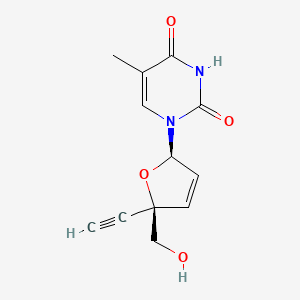

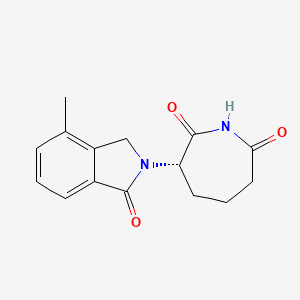

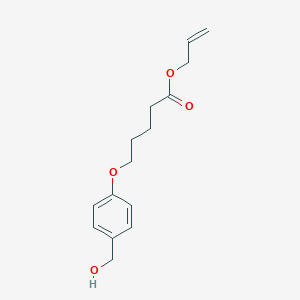

Ensitrelvir has a molecular formula of C22H17ClF3N9O2 . It consists of a central 1,3,5-triazinone core structure and three (hetero)aromatic components including a nitrogen atom rich 1,2,4-triazole and an indazole motif .Chemical Reactions Analysis

Ensitrelvir targets the substrate-binding pocket of Mpro, specifically recognizing its S1, S2, and S1’ subsites . It remains to be effective against Mpros from all five SARS-CoV-2 variants of concern .Physical And Chemical Properties Analysis

Ensitrelvir has a molecular weight of 531.884 . The elemental analysis shows that it contains C, 49.68; H, 3.22; Cl, 6.66; F, 10.72; N, 23.70; O, 6.02 .Applications De Recherche Scientifique

Treatment of COVID-19

Ensitrelvir has been developed for the treatment of patients with COVID-19 . It is an inhibitor of the SARS-CoV-2 3C-like (3CL) protease . The drug has shown in vitro efficacy against various SARS-CoV-2 variants, including alpha, beta, gamma, delta, and omicron strains .

Efficacy in Mild to Moderate COVID-19 Cases

Clinical trials have demonstrated the efficacy and safety of Ensitrelvir for patients with mild to moderate COVID-19 . The drug has shown a favorable antiviral efficacy and potential clinical benefit with an acceptable safety profile .

Reduction of Viral Load

Ensitrelvir has been found to significantly reduce the SARS-CoV-2 titer in patients, indicating a reduction in viral load . This could potentially help in controlling the spread of the virus.

Symptom Management

Ensitrelvir has shown potential in managing COVID-19 symptoms. In clinical trials, the time-weighted average change from baseline up to 120 hours was significantly greater with Ensitrelvir versus placebo in several subtotal scores, including acute symptoms and respiratory symptoms .

Treatment of Loss of Smell and Taste due to COVID-19

New clinical-trial data suggest that Ensitrelvir shortens the duration of two unpleasant symptoms of COVID-19: loss of smell and taste . The medication is among the first to alleviate these effects .

Mécanisme D'action

Target of Action

Ensitrelvir primarily targets the 3C-like protease (3CLpro) of the SARS-CoV-2 virus . This protease plays a crucial role in the viral replication process . By inhibiting this enzyme, Ensitrelvir disrupts the life cycle of the virus, preventing it from multiplying within the host cells .

Mode of Action

Ensitrelvir operates by selectively inhibiting the 3CL protease enzyme of SARS-CoV-2 . It targets the substrate-binding pocket of the 3CL protease, specifically recognizing its S1, S2, and S1’ subsites . This interaction blocks the activity of the protease, thereby inhibiting the replication of the virus .

Biochemical Pathways

The inhibition of the 3CL protease by Ensitrelvir affects the biochemical pathways involved in the replication of the SARS-CoV-2 virus . The 3CL protease is responsible for processing the polyproteins that are translated from the viral RNA. By inhibiting this enzyme, Ensitrelvir prevents the proper formation of essential non-structural proteins, thereby disrupting the viral life cycle .

Result of Action

Ensitrelvir’s action results in a significant reduction in the viral load of SARS-CoV-2 . This is evidenced by the decrease in SARS-CoV-2 titers observed in patients treated with Ensitrelvir . Additionally, the drug has been shown to have a favorable antiviral efficacy and potential clinical benefit with an acceptable safety profile .

Action Environment

The effectiveness of Ensitrelvir can be influenced by various environmental factors. For instance, the presence of different SARS-CoV-2 variants may impact the drug’s efficacy. Ensitrelvir has demonstrated antiviral efficacy against different sars-cov-2 variants, including the omicron variant, in preclinical studies . Furthermore, the drug’s effectiveness in reducing severe outcomes in outpatients at high risk for COVID-19 has been observed in real-world settings .

Safety and Hazards

Orientations Futures

Ensitrelvir has shown potential across multiple patient profiles, including those with long COVID and in high-risk COVID-19 hospitalized patients with significant co-morbidities who did not respond to first-line treatment with remdesivir . Further confirmatory studies are needed to validate these findings .

Propriétés

IUPAC Name |

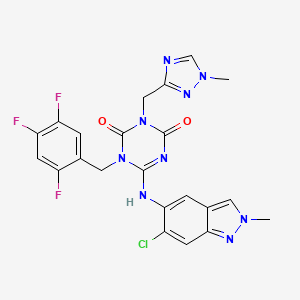

6-[(6-chloro-2-methylindazol-5-yl)amino]-3-[(1-methyl-1,2,4-triazol-3-yl)methyl]-1-[(2,4,5-trifluorophenyl)methyl]-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClF3N9O2/c1-32-7-12-4-18(13(23)5-17(12)30-32)28-20-29-21(36)35(9-19-27-10-33(2)31-19)22(37)34(20)8-11-3-15(25)16(26)6-14(11)24/h3-7,10H,8-9H2,1-2H3,(H,28,29,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPBBNUOBOFBFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C(=CC2=N1)Cl)NC3=NC(=O)N(C(=O)N3CC4=CC(=C(C=C4F)F)F)CC5=NN(C=N5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClF3N9O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2647530-73-0 | |

| Record name | Ensitrelvir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2647530730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ensitrelvir | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX665RAA3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Amino-phenyl)-3-oxo-propyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B8223602.png)

![[3,4,5-trihydroxy-6-[4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B8223622.png)

![Methyl 2-(2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl)acetate](/img/structure/B8223629.png)

![(2S,3S,4R)-4-[(2R,5S,7R,8S,9R)-7-hydroxy-2-[(2S,5R)-5-[(2S,3R,5S)-5-[(2R,3R,5S,6S)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid](/img/structure/B8223635.png)

![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B8223639.png)